molecular formula C23H14O6 B2992893 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate CAS No. 898406-22-9

4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate

Cat. No.: B2992893
CAS No.: 898406-22-9
M. Wt: 386.359
InChI Key: LVKVFBIWRHXURC-UHFFFAOYSA-N
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Description

The compound “4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate” is a complex organic molecule that contains several functional groups including a benzofuran, a chromenone, and a furan-2-carboxylate group. These groups are common in many natural products and pharmaceuticals, and they often contribute to the biological activity of these compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and chromenone groups are both aromatic systems, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group in the chromenone could potentially undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of multiple aromatic rings could increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The molecule is involved in novel synthetic pathways, such as in the study by Liao et al. (2005), where benzo[b]furan-3-carboxylic acid was generated through a Pd(II)-mediated cascade carboxylative annulation, indicating potential applications in complex organic synthesis (Liao, Smith, Fathi, & Yang, 2005).

Chemical Reactions and Derivatives

  • Gabriele et al. (2012) demonstrated the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, suggesting the molecule's role in forming structurally diverse compounds (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Potential Biological Activity

  • A study by Sung et al. (2010) on benzo[b]furan derivatives, closely related to the compound , highlighted their anti-tumoral and anti-adipogenic activities. This suggests potential biomedical applications of 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate in fields like cancer and obesity research (Sung, Jun, Kang, Kim, Shin, Kang, & Kang, 2010).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could also involve exploring different synthetic routes or modifications to the structure to enhance its activity or selectivity .

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O6/c1-13-9-20-15(11-19(13)29-23(25)18-7-4-8-26-18)16(12-22(24)28-20)21-10-14-5-2-3-6-17(14)27-21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVFBIWRHXURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C3=CC=CO3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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